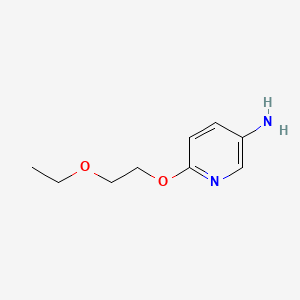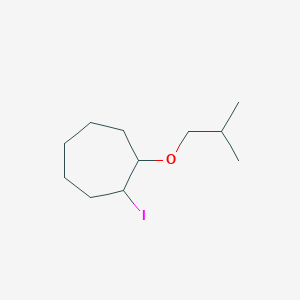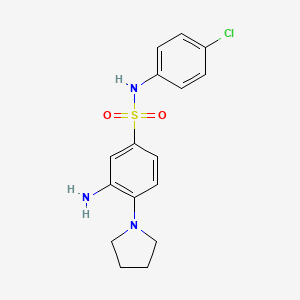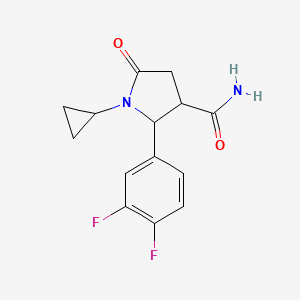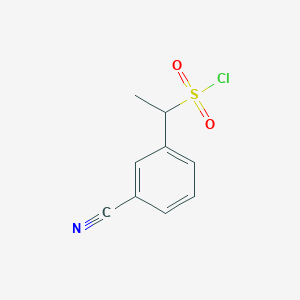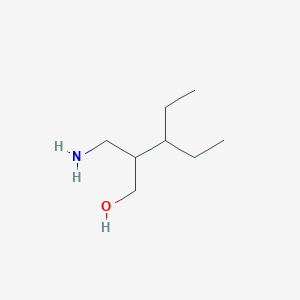
2-(Aminomethyl)-3-ethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-ethylpentan-1-ol is an organic compound with the molecular formula C8H19NO. It is a versatile molecule that finds applications in various fields due to its unique chemical structure, which includes both an amine and an alcohol functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-ethylpentan-1-ol with formaldehyde and ammonia or an amine source. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Pd/C, allows for efficient hydrogenation and reductive amination processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-ethylpentan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amines and alcohols.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-ethylpentan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-ethylpentan-1-ol involves its interaction with molecular targets through its amine and alcohol groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and nucleophilic reactions . These interactions enable the compound to modulate biochemical pathways and exert its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylpropan-1-ol: An alkanolamine with similar functional groups but a different carbon skeleton.
2-(Aminomethyl)phenol: Contains an amine and phenol group, differing in its aromatic structure.
Uniqueness
2-(Aminomethyl)-3-ethylpentan-1-ol is unique due to its specific carbon chain length and branching, which can influence its reactivity and interactions compared to other similar compounds. Its dual functionality as both an amine and alcohol makes it a versatile intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-ethylpentan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-3-7(4-2)8(5-9)6-10/h7-8,10H,3-6,9H2,1-2H3 |
Clé InChI |
QKMIBCQRKXFLJE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


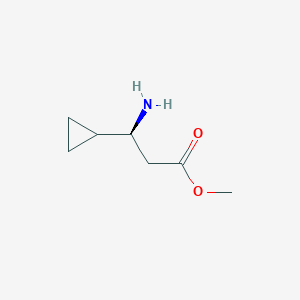
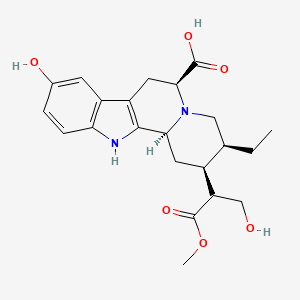
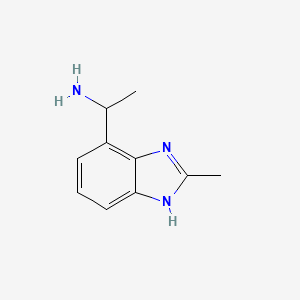
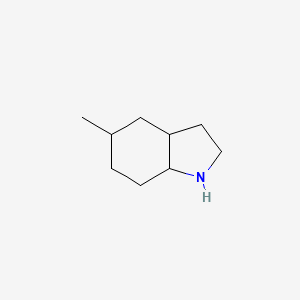
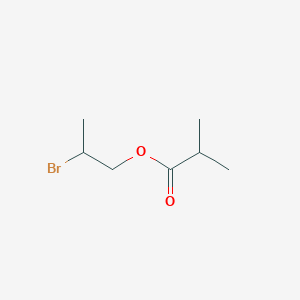
![5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13069283.png)
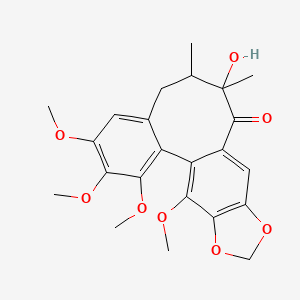
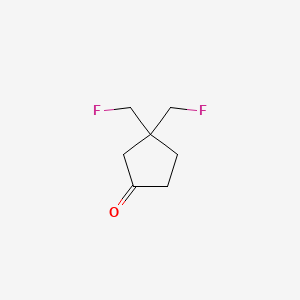
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)
